4-(Aminomethyl)-2,6-difluorobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
4-(aminomethyl)-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,3,11H2,(H,12,13) |
InChI Key |
HVBPGGFCZUVKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)CN |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Aminomethyl 2,6 Difluorobenzoic Acid
Established Synthetic Routes and Reaction Pathways
Established synthetic routes to 4-(aminomethyl)-2,6-difluorobenzoic acid typically rely on a series of well-understood organic reactions. These pathways often commence with commercially available fluorinated aromatic compounds and proceed through key intermediates, culminating in the target molecule.
Multi-step Organic Transformations Leading to the Compound
The construction of this compound is a multi-step process that showcases several fundamental organic transformations. These include the manipulation of functional groups on the aromatic ring and the formation of the key aminomethyl moiety.
In many synthetic sequences leading to carboxylic acids, an ester functional group is often employed as a protecting group for the carboxylic acid. This strategy is particularly useful when reaction conditions required for other transformations might adversely affect a free carboxylic acid. The final step in such a sequence is the hydrolysis of the ester to unveil the desired carboxylic acid.
While a direct, detailed synthesis of this compound involving a final ester hydrolysis step is not extensively documented in readily available literature, the principle is well-established. For instance, the synthesis of the non-fluorinated analogue, methyl 4-(aminomethyl)benzoate, is known, and its hydrolysis under basic or acidic conditions yields 4-(aminomethyl)benzoic acid. google.com A similar strategy could be envisioned for the difluorinated target molecule. If the carboxylic acid of a precursor like 2,6-difluoro-4-formylbenzoic acid were to be protected as an ester (e.g., a methyl or ethyl ester) prior to reductive amination, a subsequent hydrolysis step would be necessary to yield the final product. Basic hydrolysis, typically using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, is a common method for this transformation. google.com
Table 1: Representative Conditions for Ester Hydrolysis
| Ester Precursor (Hypothetical) | Reagents | Solvent | Conditions | Product |
| Methyl 4-(aminomethyl)-2,6-difluorobenzoate | NaOH | Water/Methanol | Reflux | This compound |
| Ethyl 4-(aminomethyl)-2,6-difluorobenzoate | LiOH | THF/Water | Room Temperature | This compound |
A common and logical starting point for the synthesis of this compound is the derivatization of a pre-existing 2,6-difluorinated aromatic ring. A key intermediate in this approach is 2,6-difluoro-4-formylbenzoic acid. The synthesis of this intermediate has been reported from 3,5-difluorobenzoic acid. This transformation can be achieved through a directed ortho-metalation followed by formylation.
In a reported procedure, 3,5-difluorobenzoic acid is treated with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C). This results in the regioselective lithiation at the C4 position, which is ortho to both fluorine atoms. Subsequent quenching of the resulting aryllithium species with an electrophilic formylating agent, such as methyl formate, introduces the formyl group at the 4-position. Acidic workup then yields the desired 2,6-difluoro-4-formylbenzoic acid. nih.gov
Table 2: Synthesis of 2,6-Difluoro-4-formylbenzoic Acid
| Starting Material | Reagents | Solvent | Key Steps | Product |
| 3,5-Difluorobenzoic acid | 1. n-BuLi, TMEDA2. Methyl formate3. HCl (aq) | 2-Methyltetrahydrofuran/Hexane | Ortho-lithiation followed by formylation | 2,6-Difluoro-4-formylbenzoic acid |
An alternative conceptual approach could involve the oxidation of a methyl group at the 4-position of a suitable precursor. For example, 2,6-difluoro-4-methylbenzoic acid could potentially be oxidized to the corresponding aldehyde. However, controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be challenging.
The conversion of the formyl group in 2,6-difluoro-4-formylbenzoic acid to the aminomethyl group is a crucial step in the synthesis of the target molecule. This transformation is most commonly achieved through reductive amination. Reductive amination involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the corresponding amine.
A variety of reducing agents can be employed for this purpose. For the direct reductive amination of aldehydes and ketones with ammonia, catalytic hydrogenation is a powerful method. Recent advancements have focused on the use of earth-abundant metal catalysts, such as those based on iron or cobalt, which offer a more sustainable alternative to precious metal catalysts. nih.govorganic-chemistry.org These reactions are often carried out under a hydrogen atmosphere.
Another widely used method for reductive amination under milder laboratory conditions involves the use of hydride reducing agents. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation. It is capable of reducing the intermediate iminium ion preferentially in the presence of the starting aldehyde. The reaction is typically carried out in a suitable solvent, such as dichloroethane or tetrahydrofuran, with ammonia provided in the form of ammonium (B1175870) acetate (B1210297) or aqueous ammonia.
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Amine Source | Typical Conditions | Advantages |
| H₂/Catalyst (e.g., Co, Fe, Ni) | Aqueous NH₃ | 80-150 °C, H₂ pressure | High selectivity, use of inexpensive catalysts |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Ammonium acetate | Room temperature, inert solvent | Mild conditions, high functional group tolerance |
| Sodium cyanoborohydride (NaBH₃CN) | Ammonium acetate | Mildly acidic pH | Selective for iminium ion reduction |
Chemo- and Regioselective Considerations in Synthesis
Chemo- and regioselectivity are paramount in the multi-step synthesis of this compound. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic substitution reactions.
In the synthesis of the key intermediate, 2,6-difluoro-4-formylbenzoic acid from 3,5-difluorobenzoic acid, the regioselectivity of the lithiation step is critical. The deprotonation occurs specifically at the C4 position, which is situated between the two fluorine atoms. This is a result of the powerful ortho-directing ability of the fluorine atoms in directed ortho-metalation reactions. researchgate.netsemanticscholar.org The lithium is directed to the position flanked by the two electron-withdrawing fluorine atoms, leading to a single, desired regioisomer.
During the formylation step, the electrophile (the formylating agent) attacks the position where the lithium atom was introduced, ensuring the formation of the 4-formyl derivative.
In the subsequent reductive amination of 2,6-difluoro-4-formylbenzoic acid, chemoselectivity is a key consideration. The reducing agent must selectively reduce the imine intermediate without affecting the carboxylic acid group or the aromatic ring. Reagents like sodium triacetoxyborohydride are well-suited for this purpose due to their mild nature. Catalytic hydrogenation conditions would need to be carefully controlled to avoid reduction of the carboxylic acid or defluorination of the aromatic ring.
The fluorine atoms themselves are electron-withdrawing through induction but can also act as weak π-donors through resonance. csbsju.eduwikipedia.org The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. organicchemistrytutor.com The interplay of these electronic effects governs the reactivity and selectivity of the aromatic ring towards further substitutions, although in the established route, the key substitution is directed by metalation rather than by the inherent electronic preferences of the ring system.
Novel Synthetic Approaches and Methodological Advancements
While the established routes provide reliable access to this compound, research continues to explore more efficient and sustainable synthetic methodologies. Recent advancements in catalysis and reaction design offer potential avenues for improving the synthesis of this and related compounds.
One area of active research is the development of novel catalytic systems for reductive amination. The use of catalysts based on earth-abundant and non-precious metals such as iron, cobalt, and nickel for the reductive amination of aldehydes and ketones with ammonia is a significant step towards more sustainable chemical synthesis. nih.govorganic-chemistry.org These catalysts often exhibit high activity and selectivity under relatively mild conditions and can be reusable, reducing both cost and environmental impact.
Furthermore, advancements in C-H activation and functionalization could potentially offer more direct routes to aminomethylated aromatic compounds, bypassing the need for pre-functionalized starting materials like formyl-substituted benzoic acids. While not yet specifically reported for this compound, these emerging technologies hold promise for future synthetic strategies.
The synthesis of fluorinated amino acids is also a field of intense research, with new methods continually being developed for the asymmetric synthesis of these valuable compounds. nih.gov While the aminomethyl group in the target molecule is not at a stereocenter, the broader advancements in the synthesis of fluorinated bioactive molecules could inspire novel approaches to its preparation.
Catalytic Strategies for Improved Yield and Selectivity
Modern organic synthesis increasingly relies on catalytic methods to enhance reaction efficiency, yield, and selectivity, while often allowing for milder reaction conditions. In the context of synthesizing this compound and its precursors, several catalytic strategies are pertinent.
A common synthetic route may involve the catalytic reduction of a nitrile or azide (B81097) precursor to form the aminomethyl group. For instance, the reduction of a 4-cyano-2,6-difluorobenzoic acid intermediate can be achieved with high efficiency using catalytic hydrogenation.
Key Catalytic Hydrogenation Systems:
| Catalyst | Hydrogen Source | Conditions | Advantage |
| Palladium on Carbon (Pd/C) | H₂ gas | Moderate pressure and temperature | High efficiency, catalyst is recyclable |
| Raney Nickel (Ra-Ni) | H₂ gas or hydrazine | Varies | Cost-effective, highly active |
| Platinum(IV) oxide (PtO₂) | H₂ gas | Room temperature, atmospheric pressure | Mild conditions suitable for sensitive substrates |
Another critical step where catalysis is vital is in the formation of the carbon-carbon bond for the carboxylic acid group, potentially through methods like palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) on a suitably functionalized difluorobenzene ring, followed by oxidation. More directly, palladium-catalyzed carbonylation of an aryl halide precursor with carbon monoxide is a powerful method for introducing the carboxylic acid moiety with high selectivity.
Green Chemistry Principles in Compound Preparation
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. eurekalert.org The synthesis of complex molecules like this compound can benefit significantly from these principles.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization reactions are being explored as a way to add functional groups without the need for pre-functionalized starting materials, thereby improving atom economy.
Use of Safer Solvents and Reagents: Efforts are made to replace hazardous solvents like chlorinated hydrocarbons with safer alternatives such as water, ethanol, or supercritical CO₂. Reagent choice is also critical; for instance, using catalytic hydrogenation instead of stoichiometric metal hydride reducing agents avoids the generation of large amounts of metal waste.
Energy Efficiency: Catalytic reactions often proceed at lower temperatures and pressures, reducing energy consumption. stanford.edu The use of continuous flow reactors can also improve heat transfer and reaction control, leading to more energy-efficient and safer processes. rsc.org
Renewable Feedstocks: While the synthesis of this specific compound typically relies on petroleum-derived starting materials, broader green chemistry research focuses on converting biomass-derived platform chemicals, such as furan-2,5-dicarboxylic acid (FDCA), into valuable aromatic compounds. stanford.edu
One innovative approach aligning with green chemistry is the use of fluoroform (CHF₃) as a difluoromethylation reagent, which is a non-ozone-depleting byproduct of industrial processes. rsc.orgsci-hub.se Such methodologies could be adapted for the synthesis of fluorinated intermediates.
Synthesis of Key Intermediates and Protected Forms
Due to the bifunctional nature of this compound, its synthesis necessitates the use of protecting groups to mask either the amine or the carboxylic acid functionality while the other is being manipulated. The choice of protecting groups is governed by their stability to the reaction conditions and the ease of their selective removal.
Strategies for Carboxylic Acid Protection
The carboxylic acid group is typically protected to prevent its acidic proton from interfering with base-sensitive reagents and to block its carbonyl group from nucleophilic attack. ddugu.ac.in Common strategies involve converting the carboxylic acid into an ester. The choice of ester is crucial for ensuring it can be removed without affecting the amine protecting group or other functionalities.
| Protecting Group | Introduction Method | Cleavage Conditions | Orthogonality Notes |
| Methyl or Ethyl Ester | Fischer esterification (Acid catalyst, ROH) or reaction with alkyl halide and base. | Saponification (e.g., LiOH, NaOH). | Cleaved under basic conditions; stable to acid and hydrogenolysis. |
| Benzyl (B1604629) (Bn) Ester | Reaction with benzyl bromide and base. | Catalytic Hydrogenolysis (H₂, Pd/C). | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc groups. |
| tert-Butyl (tBu) Ester | Reaction with isobutylene (B52900) and acid catalyst. | Strong acid (e.g., Trifluoroacetic acid - TFA). organic-chemistry.org | Stable to basic conditions and hydrogenolysis; orthogonal to Fmoc and Cbz groups. |
Amine Protection Strategies
Protecting the amine group is essential to prevent its nucleophilicity and basicity from interfering with subsequent reactions, especially those involving electrophilic reagents. fishersci.co.uk Carbamates are the most common class of amine protecting groups.
| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions | Orthogonality Notes |
| tert-Butoxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk | Strong acid (e.g., Trifluoroacetic acid - TFA, HCl). fishersci.co.ukorganic-chemistry.org | Stable to base and hydrogenolysis; orthogonal to Fmoc and Benzyl ester groups. |
| Benzyloxycarbonyl | Cbz or Z | Reaction with benzyl chloroformate (CbzCl). | Catalytic Hydrogenolysis (H₂, Pd/C). organic-chemistry.org | Stable to acidic and basic conditions; orthogonal to Boc and t-Butyl ester groups. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Reaction with Fmoc-Cl or Fmoc-OSu. dovepress.com | Mild base (e.g., Piperidine in DMF). organic-chemistry.org | Stable to acid and hydrogenolysis; orthogonal to Boc, Cbz, and most ester groups. |
The strategic selection of an orthogonal pair of protecting groups—for instance, a Boc-protected amine and a benzyl-protected carboxylic acid—allows for the selective deprotection and reaction at one site while the other remains shielded, which is a cornerstone of modern organic synthesis.
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modifications, allowing for the formation of amides, esters, and anhydrides, which are fundamental transformations in organic synthesis.
The formation of an amide bond is a common derivatization strategy for carboxylic acids. In the case of 4-(aminomethyl)-2,6-difluorobenzoic acid, this reaction is often employed to link the molecule to other amine-containing fragments. Standard peptide coupling reagents can be utilized to facilitate this transformation. For instance, propanephosphonic acid anhydride (B1165640) (T3P) has been effectively used as a coupling reagent for structurally related difluorobenzoic acids. acs.org The reaction typically proceeds by activating the carboxylic acid, followed by nucleophilic attack from an amine.
However, it is noted that the steric hindrance and electronic effects of the two fluorine atoms ortho to the carboxylic acid can influence the reaction rate. Studies on similar 2,6-difluorobenzoic acids have shown reduced reactivity in amide coupling reactions compared to their non-fluorinated analogues. taltech.ee Despite this, with the appropriate choice of coupling agents and reaction conditions, high yields of the desired amide products can be achieved.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Agent | Byproducts |
| Propanephosphonic acid anhydride | T3P | In situ anhydride | Phosphonic acids |
| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea (DCU) |
| Ethyl(dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | Water-soluble urea |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Acylphosphonium salt | HOBt, phosphonamide |
Esterification of the carboxylic acid moiety is another key transformation, often used as a protecting group strategy or to modify the solubility and electronic properties of the molecule. Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed.
A general process for the esterification of aromatic carboxylic acids, including 2,6-difluorobenzoic acid, involves the reaction with a dialkyl sulfate (B86663) in the presence of a water-insoluble tertiary amine and a base. google.com This method provides a versatile route to various alkyl esters. The resulting ester can then be carried through several synthetic steps before being hydrolyzed back to the carboxylic acid if needed.
The carboxylic acid can be converted into an anhydride, which serves as a highly reactive acylating agent. This can be achieved by reacting the carboxylic acid with a dehydrating agent such as acetic anhydride or by forming a mixed anhydride. For example, a mixed anhydride of a difluorobenzoic acid can be prepared, which can then be used to acylate other nucleophiles. google.com Symmetrical anhydrides can also be formed by the dehydration of two molecules of the carboxylic acid. These anhydrides are valuable intermediates for the efficient introduction of the 4-(aminomethyl)-2,6-difluorobenzoyl group into other molecules.
Transformations at the Aminomethyl Group
The primary amine of the aminomethyl group is a versatile handle for a variety of chemical modifications, including alkylation, acylation, and participation in cross-coupling reactions.
The primary amine of the aminomethyl group can readily undergo N-alkylation and N-acylation reactions. Alkylation can be achieved using alkyl halides or through reductive amination. The reactivity of the benzylamine (B48309) moiety is well-documented, and these principles are applicable here. acs.orgnih.govrsc.org For instance, Rh-catalyzed C-H alkylation of benzylamines with alkenes has been reported, showcasing a method for more complex alkylations. rsc.org
Acylation of the amine is typically straightforward, reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is often used to introduce specific functional groups or to protect the amine during subsequent transformations on the carboxylic acid moiety.
Table 2: Representative Reactions of the Aminomethyl Group
| Reaction Type | Reagent(s) | Functional Group Formed |
| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride/Anhydride, Base | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
The primary amine of the this compound can act as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This reaction is a powerful method for the formation of carbon-nitrogen bonds, typically coupling an amine with an aryl halide or triflate. acsgcipr.orglibretexts.org
In this context, the aminomethyl group would react with an activated aryl species (e.g., an aryl bromide) in the presence of a palladium catalyst and a suitable ligand to form a new C-N bond. cmu.edurug.nl The choice of ligand is crucial for the success of these reactions and has been the subject of extensive research. nih.govresearchgate.netorganic-chemistry.orgnih.gov While the Buchwald-Hartwig reaction traditionally describes the arylation of an amine, the principles of this palladium-catalyzed C-N bond formation are fundamental to the synthetic utility of primary amines like the one present in this compound. This reactivity allows for the construction of complex diarylmethylamine structures.
Reactivity of the Difluorobenzene Ring System
The two fluorine atoms on the aromatic ring significantly influence its reactivity. They are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.
Due to the deactivating effect of the two fluorine atoms and the meta-directing carboxylic acid group, electrophilic aromatic substitution on the 2,6-difluorobenzoic acid core is challenging. The fluorine atoms direct incoming electrophiles to the positions ortho and para to themselves. However, the positions ortho to the fluorine atoms are sterically hindered. The carboxylic acid group is a deactivating and meta-directing group. Therefore, the most likely position for substitution is the C-4 position, which is already occupied by the aminomethyl group.
To achieve any substitution, harsh reaction conditions and a strong electrophile would be necessary. The substitution would likely occur at the C-3 or C-5 positions, meta to the carboxylic acid and ortho to a fluorine atom. The directing effects of the substituents are summarized in the table below.
Table 2: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Influence |
| -F | C-2, C-6 | -I, +M (Inductively deactivating, mesomerically activating) | Ortho, Para |
| -COOH | C-1 | -I, -M (Deactivating) | Meta |
| -CH₂NH₂ | C-4 | -I (Slightly deactivating) | Ortho, Para |
Given these competing influences, achieving selective electrophilic aromatic substitution requires careful control of reaction conditions.
The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Fluorine is a good leaving group in SNAr reactions. Nucleophiles can replace one or both of the fluorine atoms, particularly if there is a strongly electron-withdrawing group, such as a nitro group, positioned ortho or para to the fluorine. In the case of this compound, the carboxylic acid group provides some activation.
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reaction Conditions | Potential Product |
| Sodium methoxide (B1231860) (NaOMe) | Methanol, Heat | 4-(Aminomethyl)-2-fluoro-6-methoxybenzoic acid |
| Ammonia (B1221849) (NH₃) | High pressure, Heat | 4-(Aminomethyl)-2-amino-6-fluorobenzoic acid |
| Sodium hydrosulfide (B80085) (NaSH) | DMF, Heat | 4-(Aminomethyl)-2-fluoro-6-mercaptobenzoic acid |
This table illustrates potential SNAr reactions; actual outcomes may vary based on specific experimental conditions.
Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. In this reaction, a halogen atom is exchanged for a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles.
For this compound, the acidic proton of the carboxylic acid and the amine would first be deprotonated by the organolithium reagent. Therefore, protection of these functional groups would be necessary before attempting a halogen-metal exchange. Assuming the acid and amine are protected, the fluorine atoms are generally less reactive in halogen-metal exchange compared to bromine or iodine. However, under specific conditions, lithiation could potentially be achieved.
Once the aryllithium intermediate is formed, it can be quenched with various electrophiles to introduce new functional groups onto the aromatic ring.
Table 4: Potential Functionalization via Halogen-Metal Exchange and Electrophilic Quenching (with protected amine and carboxylic acid)
| Electrophile | Reagent | Resulting Functional Group |
| Carbon dioxide | CO₂ | Carboxylic acid |
| N,N-Dimethylformamide | DMF | Aldehyde |
| Iodine | I₂ | Iodo |
| Trimethylsilyl chloride | TMSCl | Trimethylsilyl |
This table outlines a synthetic strategy that would require prior protection of the acidic protons in the molecule.
Advanced Spectroscopic and Structural Elucidation of 4 Aminomethyl 2,6 Difluorobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of molecules in solution. For 4-(Aminomethyl)-2,6-difluorobenzoic acid, both ¹H and ¹³C NMR would provide critical data regarding its electronic environment and conformational preferences.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The two aromatic protons are chemically equivalent due to the molecule's symmetry and would appear as a triplet due to coupling with the two adjacent fluorine atoms. The electron-withdrawing nature of the fluorine and carboxylic acid groups would shift these proton signals downfield. The methylene protons would likely appear as a singlet, though coupling to the amine protons could cause broadening or splitting. The amine protons often appear as a broad singlet, and their chemical shift is highly dependent on solvent and concentration. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, often above 12 ppm.
¹³C NMR spectroscopy provides information on the carbon framework. The spectrum would show distinct signals for the carboxyl carbon, the four unique aromatic carbons, and the methylene carbon. The signals for the carbons directly bonded to fluorine (C2 and C6) would exhibit large one-bond C-F coupling constants. The other aromatic carbons would also show smaller two- and three-bond couplings to the fluorine atoms. These coupling patterns are instrumental in confirming assignments.
Conformational analysis by NMR can provide insights into the rotational barriers around bonds. copernicus.org The steric hindrance imposed by the two ortho-fluorine atoms may restrict the rotation of the carboxylic acid group, a phenomenon that could be studied using variable-temperature NMR experiments. copernicus.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings Predicted data based on analysis of similar structures and substituent effects.
| Atom | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key Couplings (J, Hz) |
| -COOH | 12.0 - 13.5 (broad s) | 165 - 170 | |
| Ar-H (C3, C5) | 7.0 - 7.5 (t) | 112 - 118 | ³JH-F ≈ 8-10 Hz |
| -CH₂- | 3.8 - 4.2 (s) | 40 - 45 | |
| -NH₂ | 1.5 - 3.0 (broad s) | ||
| Ar-C1 | 115 - 125 (t, ²JC-F) | ²JC-F ≈ 20-30 Hz | |
| Ar-C2, C6 | 160 - 165 (d, ¹JC-F) | ¹JC-F ≈ 240-260 Hz | |
| Ar-C4 | 145 - 155 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves to identify functional groups and provide a unique "molecular fingerprint." mdpi.com These two methods are often complementary.
The IR spectrum of this compound would be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid group would be prominent around 1700 cm⁻¹. youtube.com
Other significant bands would include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region, and C-N stretching vibrations. The C-F stretching modes typically give rise to strong absorptions in the 1100-1300 cm⁻¹ range. nih.gov
Raman spectroscopy would also detect these vibrational modes. While the O-H and C=O stretches are often weaker in Raman compared to IR, the aromatic ring vibrations and symmetric stretches are typically strong, providing complementary information for a complete vibrational assignment. nih.gov
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| C=O stretch | 1680 - 1720 | Strong | |
| C-O stretch | 1210 - 1320 | Strong | |
| Amine | N-H stretch (symmetric & asymmetric) | 3300 - 3500 | Medium, Two Bands |
| N-H bend | 1590 - 1650 | Medium | |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| C=C stretch | 1450 - 1600 | Medium-Strong | |
| Alkyl | C-H stretch | 2850 - 2960 | Medium |
| Fluoroaromatic | C-F stretch | 1100 - 1300 | Strong |
Mass Spectrometry for High-Precision Mass Measurement and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. nih.gov The calculated exact mass of the neutral molecule this compound (C₈H₇F₂NO₂) is 187.0441 u. HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value.
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to fragment the parent ion and analyze the resulting product ions. This provides valuable information about the molecule's structure and connectivity. The fragmentation pathways for this compound can be predicted based on its functional groups.
Key Predicted Fragmentation Pathways:
Loss of the carboxylic acid group: A common fragmentation for benzoic acids is the loss of the -COOH radical, leading to a fragment ion at [M-45]⁺.
Decarboxylation: Loss of CO₂ (44 u) from the parent ion to yield an [M-44]⁺˙ ion is also a possible pathway.
Alpha-cleavage: Cleavage of the C-C bond between the benzene (B151609) ring and the aminomethyl group is highly probable, resulting in the loss of a CH₂NH₂ radical (30 u) to form a stable difluorobenzoyl cation, or the formation of a CH₂NH₂⁺ ion (m/z 30).
Loss of water: The parent ion could lose a molecule of water (18 u) from the carboxylic acid group, resulting in an [M-18]⁺˙ ion.
Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of this compound is not described in the available literature, its solid-state architecture can be predicted by examining closely related compounds. The crystal structure of 2,6-difluorobenzoic acid has been determined and reveals key intermolecular interactions. nih.govresearchgate.net In this analog, the molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net These dimers are further linked into sheets by C-H···F hydrogen bonds. nih.gov
The introduction of the 4-(aminomethyl) group would significantly influence this packing arrangement by providing additional hydrogen bond donors (-NH₂). This would likely lead to the formation of more complex and robust three-dimensional supramolecular networks. New hydrogen bonding motifs could include:
N-H···O interactions between the amine of one molecule and the carbonyl oxygen of another.
N-H···F interactions, linking the amine group to the fluorine substituents.
These additional interactions would compete with the C-H···F bonds and likely result in a denser and more intricate crystal packing structure compared to the parent 2,6-difluorobenzoic acid.
Table 3: Crystallographic Data for the Analog 2,6-Difluorobenzoic Acid nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₄F₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.6517 (4) |
| b (Å) | 14.1214 (15) |
| c (Å) | 12.2850 (13) |
| β (°) | 95.651 (3) |
| V (ų) | 630.42 (12) |
| Z | 4 |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives
The parent compound, this compound, is achiral and therefore does not exhibit a response in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). These methods specifically measure the differential absorption of left- and right-circularly polarized light by chiral molecules. unipi.it
However, these techniques would be essential for the stereochemical analysis of chiral derivatives. For instance, if a chiral center were introduced, such as in 4-((1-aminoethyl))-2,6-difluorobenzoic acid, ECD and VCD could be used to determine its absolute configuration.
Electronic Circular Dichroism (ECD): This technique measures differential absorption in the UV-Vis region. The electronic transitions associated with the aromatic chromophore would be perturbed by the chiral center, giving rise to characteristic positive or negative signals (Cotton effects). By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration of the derivative could be unambiguously assigned. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring differential absorption of circularly polarized light in the IR region. nih.gov It provides stereochemical information about the entire molecule, as nearly all fundamental vibrational modes can exhibit a VCD signal. The C-H, N-H, and O-H stretching and bending modes would be particularly sensitive to the stereochemistry at the adjacent chiral center. As with ECD, comparing the experimental VCD spectrum to calculated spectra for the possible enantiomers would allow for a confident assignment of the absolute configuration. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. jmchemsci.com For 4-(Aminomethyl)-2,6-difluorobenzoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized molecular geometry and predict a range of electronic properties. ijastems.orgnih.gov These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic signatures.
DFT calculations are highly effective in predicting spectroscopic parameters that can be correlated with experimental data. For instance, theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These predicted shifts are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.
Table 1: Illustrative Predicted Spectroscopic Data for this compound Note: These are example values typical for similar structures and are for illustrative purposes.
| Parameter | Predicted Value Range |
|---|---|
| ¹H NMR Chemical Shift (ppm) | |
| Aromatic CH | 7.0 - 7.5 |
| Methylene (B1212753) CH₂ | 3.8 - 4.2 |
| Amine NH₂ | 1.5 - 3.0 (broad) |
| Carboxylic Acid OH | 10.0 - 13.0 (broad) |
| ¹³C NMR Chemical Shift (ppm) | |
| Carboxylic C=O | 165 - 175 |
| Aromatic C-F | 160 - 165 (JC-F) |
| Aromatic C-C | 110 - 140 |
| Methylene CH₂ | 40 - 50 |
| Vibrational Frequency (cm⁻¹) | |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1750 |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.org
For this compound, the electron-withdrawing nature of the two fluorine atoms is expected to lower the energy of both the HOMO and LUMO, while the aminomethyl and carboxyl groups will also significantly influence the electronic distribution. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. ijastems.org This analysis helps in predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles.
Table 2: Illustrative Quantum Chemical Descriptors from DFT Note: These are example values for illustrative purposes.
| Descriptor | Definition | Typical Predicted Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 eV |
| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 eV |
| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 to 3.25 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -3.75 to -4.75 eV |
| Electrophilicity Index (ω) | μ² / 2η | 2.1 to 3.2 eV |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of this compound and its interactions with solvent molecules. nih.gov
The molecule possesses several rotatable bonds, including the C-C bond connecting the aminomethyl group to the benzene (B151609) ring and the C-C bond of the carboxylic acid group. MD simulations can explore the potential energy surface associated with the rotation of these bonds, identifying low-energy conformers and the barriers to their interconversion. This is crucial for understanding how the molecule's shape can adapt to fit into a binding site of a biological target.
When simulated in an explicit solvent environment, such as a box of water molecules, MD can reveal detailed information about solvent interactions. The aminomethyl and carboxylic acid groups are capable of forming strong hydrogen bonds with water molecules, which will significantly influence the molecule's solubility and its effective conformation in solution. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a dynamic picture of the molecule's hydration shell.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR).
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide range of descriptors can be calculated, including:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Indices that describe the connectivity of atoms.
Geometric descriptors: Molecular surface area, volume.
Electronic descriptors: Dipole moment, partial charges on atoms (derived from DFT).
Physicochemical descriptors: LogP (octanol-water partition coefficient), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors.
These descriptors quantify the structural and chemical features believed to be important for the molecule's activity or properties.
Table 3: Commonly Derived Molecular Descriptors
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Physicochemical | LogP | A measure of the molecule's lipophilicity. |
| Physicochemical | Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. |
| Physicochemical | Hydrogen Bond Donors | The number of N-H and O-H bonds. |
| Physicochemical | Hydrogen Bond Acceptors | The number of N and O atoms. |
| Geometric | Molecular Volume | The van der Waals volume of the molecule. |
Once a set of molecular descriptors has been calculated for a series of related compounds with known activities or properties, a mathematical model can be developed. jmchemsci.com Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to create an equation that relates the descriptors (independent variables) to the observed activity (dependent variable).
For this compound, such a model could be used to predict its potential biological activity, for example, as an enzyme inhibitor, based on its calculated descriptors. Similarly, a QSPR model could predict its chemical reactivity, solubility, or other physical properties. These predictive models are powerful tools in rational drug design and chemical process development, allowing for the virtual screening of new compounds and the prioritization of candidates for synthesis and experimental testing. researchgate.net
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry provides invaluable insights into the step-by-step processes of chemical reactions. For the synthesis of this compound, a plausible route involves:
Benzylic Bromination: The synthesis can commence with the free-radical bromination of a suitable precursor like 2,6-difluoro-4-methylbenzonitrile. This reaction is initiated by the homolytic cleavage of a bromine source, often N-bromosuccinimide (NBS) in the presence of a radical initiator, to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the benzylic bromide product and regenerate a bromine radical, thus propagating the chain reaction. The two fluorine atoms, being strongly electron-withdrawing, would be expected to have a notable effect on the stability of the benzylic radical intermediate.
Introduction of the Amino Group: The resulting 4-(bromomethyl)-2,6-difluorobenzonitrile can then be converted to 4-(aminomethyl)-2,6-difluorobenzonitrile. A common method for this transformation is the Gabriel synthesis. This process involves the nucleophilic substitution of the benzylic bromide with potassium phthalimide (B116566). The phthalimide anion acts as an ammonia (B1221849) surrogate, and the subsequent hydrolysis or hydrazinolysis of the N-alkylated phthalimide yields the primary amine. This method prevents the overalkylation often observed with direct amination using ammonia. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Nitrile Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under acidic or basic conditions. The mechanism involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by a series of proton transfers to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. A kinetic study on the hydrolysis of 2,6-difluorobenzonitrile (B137791) in high-temperature liquid water has shown that the reaction proceeds to form 2,6-difluorobenzamide (B103285) as an intermediate. researchgate.net
Transition State Analysis for Key Synthetic Steps
The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to occur. Computational methods, particularly Density Functional Theory (DFT), are adept at locating and characterizing these structures.
Benzylic Bromination: For the hydrogen abstraction step, the transition state would involve a partially broken C-H bond and a partially formed H-Br bond. The geometry would be influenced by the approach of the bromine radical to the methyl group. The subsequent reaction of the benzylic radical with Br₂ would proceed through a transition state where the C-Br bond is partially formed. The electron-withdrawing fluorine atoms would destabilize any developing positive charge on the benzylic carbon in the transition state, potentially increasing the activation energy for this step compared to non-fluorinated analogues.
Gabriel Synthesis (SN2 Reaction): The SN2 reaction between the phthalimide anion and 4-(bromomethyl)-2,6-difluorobenzonitrile would proceed through a trigonal bipyramidal transition state. In this arrangement, the incoming nucleophile (phthalimide anion) and the outgoing leaving group (bromide) are positioned on opposite sides of the central carbon atom. The two fluorine atoms would influence the charge distribution in the transition state, potentially affecting the reaction rate.
Nitrile Hydrolysis: The transition state for the initial nucleophilic attack of a water molecule on the protonated nitrile (under acidic conditions) would involve the partial formation of a C-O bond and the partial breaking of the C≡N triple bond. The electron-withdrawing fluorine atoms would increase the electrophilicity of the nitrile carbon, likely facilitating the nucleophilic attack and potentially lowering the activation energy for this step.
Energetic Profiles of Reaction Pathways
The energetic profile, often depicted in a reaction coordinate diagram, illustrates the energy changes that occur as reactants are converted into products. These profiles provide crucial information about the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of a reaction. While specific DFT calculations for the synthesis of this compound are not available in the literature, we can construct hypothetical profiles based on analogous reactions.
Table 1: Hypothetical Energetic Data for the Synthesis of this compound
| Reaction Step | Reactants | Transition State (TS) | Intermediates | Products | ΔE‡ (kcal/mol) (Hypothetical) | ΔE_rxn (kcal/mol) (Hypothetical) |
| Benzylic Bromination (H-abstraction) | 2,6-difluoro-4-methylbenzonitrile + Br• | [C₈H₄F₂N...H...Br]‡ | 2,6-difluoro-4-(methyl)benzonitrile radical + HBr | - | ~10-15 | Exergonic |
| Gabriel Synthesis (SN2) | 4-(bromomethyl)-2,6-difluorobenzonitrile + Phthalimide anion | [C₁₆H₈F₂N₂O₂Br]⁻‡ | - | N-(2,6-difluoro-4-cyanobenzyl)phthalimide + Br⁻ | ~20-25 | Exergonic |
| Nitrile Hydrolysis (to amide) | 4-(aminomethyl)-2,6-difluorobenzonitrile + H₃O⁺ | [C₈H₈F₂N₂O]‡ | Protonated amide | 4-(aminomethyl)-2,6-difluorobenzamide | ~15-20 | Exergonic |
| Amide Hydrolysis | 4-(aminomethyl)-2,6-difluorobenzamide + H₃O⁺ | [C₈H₉F₂NO₂]‡ | Tetrahedral intermediate | This compound + NH₄⁺ | ~20-25 | Exergonic |
Note: The energetic values (ΔE‡ and ΔE_rxn) presented in this table are hypothetical estimates based on general values for similar reaction types and are intended for illustrative purposes. Actual values would require specific quantum chemical calculations.
Applications in Advanced Chemical Synthesis
Role as a Privileged Scaffold for Designing Complex Molecular Architectures
While direct applications of 4-(aminomethyl)-2,6-difluorobenzoic acid as a privileged scaffold are not extensively documented in the provided search results, its structural motifs—a substituted benzoic acid with an aminomethyl group—are features found in precursors for various complex molecular architectures. The presence of amino and carboxylic acid functionalities on a difluorinated benzene (B151609) ring suggests its potential as a versatile building block.
Synthesis of Benzo-Fused Ring Systems
Benzo-fused ring systems are common motifs in medicinal chemistry. The synthesis of such systems can be achieved through various cyclization strategies. For instance, the synthesis of highly substituted fluorenones can be accomplished via the oxidative cyclization of 2-(aminomethyl)biphenyls. beilstein-journals.org This reaction demonstrates how an aminomethyl group attached to an aromatic ring can participate in a cyclization reaction to form a fused ring system. While this example involves a biphenyl system, it highlights the reactivity of the aminomethyl group in forming new rings fused to a benzene core. Another approach involves the rhodium-catalyzed formal [4+1] cyclization of N-alkoxy benzamides with cyclopropenes to generate benzo-fused five-membered aza-heterocycles. nih.gov
Development of Fluorinated Building Blocks for Organic Chemistry
Fluorinated building blocks are crucial in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, lipophilicity, and binding affinity. americanelements.comossila.com Compounds containing fluorine are synthesized using various fluorinating agents or by employing starting materials that are already fluorinated.
While this compound is itself a fluorinated building block, its utility in the development of other, more complex fluorinated building blocks is not detailed in the provided search results. Its structural features, including the difluorinated phenyl ring and the reactive aminomethyl and carboxylic acid groups, suggest its potential as a starting material for the synthesis of a variety of other fluorinated compounds.
Contribution to Drug Discovery Research Mechanistic and Scaffold Focused
Design and Synthesis of Ligands for Biomolecular Targets
The distinct physicochemical properties of 4-(aminomethyl)-2,6-difluorobenzoic acid make it an attractive starting point for the synthesis of a diverse array of bioactive molecules. The presence of two fluorine atoms on the benzene (B151609) ring can enhance metabolic stability and binding affinity, while the aminomethyl and carboxylic acid groups offer versatile handles for chemical modification and interaction with biological targets.
Inhibition of Enzyme Activities (e.g., Dehydrogenases, Aminotransferases) through Binding Site Interactions
While direct studies detailing the inhibitory activity of this compound against specific dehydrogenases or aminotransferases are not extensively documented in publicly available literature, the structural motif is relevant to the design of enzyme inhibitors. The carboxylic acid and amino functionalities are common pharmacophoric elements that can interact with the active sites of these enzymes. For instance, aminobenzoic acid derivatives have been explored as inhibitors of various enzymes, and the introduction of the difluoro substitution pattern could modulate potency and selectivity. Further research is warranted to explore the potential of this specific compound and its derivatives as inhibitors of dehydrogenases and aminotransferases.
Development of Retinoic Acid Receptor (RAR) Antagonists and Related Modulators
The 2,6-difluorobenzoic acid moiety is a key component in the development of selective Retinoic Acid Receptor (RAR) antagonists. Although research has not specifically highlighted this compound, a closely related analog, 4-(8-bromo-2,2-dimethyl-4-(p-tolyl)-2H-chromene-6-carboxamido)-2,6-difluorobenzoic acid (AGN 194574), has demonstrated high selectivity and potency as an RARα antagonist. nih.gov In this series of compounds, the difluorobenzamide portion plays a crucial role in binding to the receptor.
Studies have shown that modifications to the linker between the core scaffold and the benzoic acid moiety can significantly impact activity. For example, replacing a 4-aminobenzoic acid with a 4-(aminomethyl)benzoic acid in some RAR antagonist scaffolds has been shown to result in inactive compounds. nih.gov This suggests that the precise positioning of the acidic group and the nature of its connection to the aromatic ring are critical for effective receptor interaction. The substitution pattern on the benzoic acid ring is also a key determinant of activity and selectivity among the RAR subtypes (RARα, RARβ, and RARγ).
| Compound Derivative | Target | Activity |
| AGN 194574 | RARα | Antagonist (KD = 1.5 nM) nih.gov |
| Chromene-based analog with 4-(aminomethyl)benzoic acid | RARs | Inactive nih.gov |
Scaffold in the Development of Indoleamine 2,3-Dioxygenase Inhibitors
Indoleamine 2,3-dioxygenase (IDO1) is a significant target in cancer immunotherapy due to its role in mediating immune suppression. nih.gov The development of small molecule inhibitors of IDO1 is an active area of research. While direct incorporation of this compound into a leading IDO1 inhibitor has not been explicitly detailed, the aminobenzoic acid scaffold is a recurring theme in the design of these inhibitors. The structural features of this compound, particularly the aminomethyl group, provide a vector for exploring interactions within the IDO1 active site. The difluoro substitution can enhance binding affinity and improve pharmacokinetic properties. Further exploration of this scaffold in the context of IDO1 inhibition could yield novel and potent therapeutic agents.
Application in the Research of METTL3 Inhibitors
The methyltransferase-like 3 (METTL3) enzyme is a key component of the N6-methyladenosine (m6A) RNA modification machinery and has emerged as a promising target in oncology. nih.gov The development of small molecule inhibitors of METTL3 is a rapidly evolving field. Several potent and selective METTL3 inhibitors have been identified, and a common structural feature among some of these is the presence of a difluorophenyl moiety. researchgate.netbiorxiv.org This suggests that the 2,6-difluorophenyl group can favorably interact with the S-adenosylmethionine (SAM) binding pocket of METTL3. While this compound itself has not been reported as a direct METTL3 inhibitor, its structural components are relevant to the design of such molecules. The aminomethyl group could be functionalized to extend into other regions of the active site or to improve physicochemical properties.
Investigation of Structure-Activity Relationships (SAR) for Receptor Binding and Enzyme Inhibition
The systematic investigation of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For ligands derived from the this compound scaffold, SAR studies would focus on several key aspects. As observed in the development of RAR antagonists, the nature and position of the linker connecting the benzoic acid moiety to the core of the molecule are critical. nih.gov Even subtle changes, such as the difference between an amide and a methylene (B1212753) amide linker, can lead to a complete loss of activity.
The substitution pattern on the phenyl ring is another important factor. The presence and position of the fluorine atoms in 2,6-difluorobenzoic acid derivatives are known to influence binding affinity and selectivity for various targets. A review of antimetastatic compounds highlighted that a 2,6-difluoro substitution on a benzoic acid ring maintained anti-invasive activities in a particular series of compounds. researchgate.net
Use in the Synthesis of Mechanistic Probes for Biological Systems
Mechanistic probes are essential tools for elucidating the function of biological systems. These molecules are designed to interact with a specific target in a well-defined manner, often involving the formation of a covalent bond or producing a detectable signal upon binding. While there are no specific reports of this compound being used as a mechanistic probe, its functionalities lend themselves to such applications.
The carboxylic acid and primary amine can be readily modified to incorporate reporter groups, such as fluorophores or biotin, or reactive functionalities for covalent labeling of target proteins. The difluorinated phenyl ring can also serve as a useful spectroscopic tag, for example in 19F-NMR studies, to probe the binding event and the local environment of the ligand within the protein. The development of fluorinated fluorescent probes for the detection of specific ions has demonstrated the utility of fluorinated aromatic systems in probe design. nih.govnih.gov
Research Findings on this compound in Drug Discovery Remain Undisclosed
Despite a comprehensive search of scientific literature and patent databases, no publicly available preclinical studies detailing the incorporation of this compound into bioactive molecules for the enhancement of pharmacokinetic properties could be identified. As a result, the generation of an article section on this specific topic with supporting data is not possible at this time.
The compound is listed by numerous chemical suppliers, indicating its availability for research and development purposes. It is plausible that this compound is being utilized in proprietary drug discovery programs within pharmaceutical and biotechnology companies. The findings from such research would be considered confidential and would not be publicly disclosed until, for instance, the publication of a patent application that includes detailed experimental data or the release of findings in a peer-reviewed scientific journal.
The structural features of this compound, particularly the presence of fluorine atoms, are often strategically employed in medicinal chemistry to modulate the metabolic stability and lipophilicity of a molecule, which can, in turn, influence its pharmacokinetic profile. However, without concrete examples and associated data, any discussion on its specific impact remains speculative.
Therefore, the requested article section focusing on the mechanistic and scaffold-focused contribution of this compound to enhance pharmacokinetic properties in preclinical investigations cannot be provided. The absence of publicly accessible research in this specific area prevents a detailed and evidence-based analysis as required. Further monitoring of scientific and patent literature will be necessary to capture any future disclosures related to the application of this compound in drug discovery.
Applications in Materials Science and Polymer Chemistry Research
Integration into Advanced Polymer Systems for Enhanced Properties
Improved Thermal Stability and Chemical Resistance of Fluorinated Polymers
No research was found that specifically details the incorporation of 4-(Aminomethyl)-2,6-difluorobenzoic acid into fluorinated polymers to enhance thermal stability and chemical resistance.
Synthesis of Polybenzoxazoles and Related Materials
There is no available literature describing the use of this compound as a monomer in the synthesis of polybenzoxazoles.
Development of Functional Monomers for Supramolecular Assemblies
No studies were identified that utilize this compound as a functional monomer for creating supramolecular assemblies.
Contribution to Organic Optoelectronic Materials
The search did not reveal any research on the application of this compound in the development of organic optoelectronic materials.
Research in Agrochemical Development Mechanistic and Synthetic Focus
Precursor for the Synthesis of Herbicides and Fungicides
No publicly available studies were found that describe the use of 4-(Aminomethyl)-2,6-difluorobenzoic acid as a direct precursor in the synthesis of specific herbicidal or fungicidal active ingredients.
Structure-Activity Relationship Studies for Agrochemical Target Interaction
No published structure-activity relationship studies were identified that analyze the contribution of the 4-(aminomethyl)-2,6-difluorobenzoyl moiety to the biological activity of potential agrochemicals.
Future Directions and Emerging Research Avenues
Exploration of Asymmetric Synthesis for Chiral Derivatives
The development of chiral derivatives of 4-(aminomethyl)-2,6-difluorobenzoic acid represents a significant opportunity for creating novel molecular entities with potentially enhanced biological activities. Asymmetric synthesis, the process of creating stereochemically distinct molecules, is a cornerstone of modern medicinal chemistry, as the chirality of a molecule can drastically affect its pharmacological profile. mdpi.com
Future research could focus on introducing a chiral center at the benzylic position of the aminomethyl group. This could be achieved through various established and emerging asymmetric synthetic methodologies. For instance, the asymmetric reduction of a corresponding ketimine precursor or the enantioselective addition of a nucleophile to an imine derived from 2,6-difluoro-4-formylbenzoic acid are plausible strategies. mdpi.com The use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts like proline derivatives, would be essential for controlling the stereochemical outcome of such reactions. unibo.it
The successful synthesis of enantiomerically pure derivatives would open the door to structure-activity relationship (SAR) studies, allowing researchers to determine if one enantiomer possesses superior activity or a better safety profile than the other or the racemic mixture.
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Precursor | Key Reagent/Catalyst | Potential Chiral Product |
|---|---|---|---|
| Asymmetric Reduction | 2,6-Difluoro-4-(iminomethyl)benzoic acid derivative | Chiral reducing agent (e.g., CBS reagent) or hydrogenation with a chiral catalyst (e.g., Rh-DIPAMP) | (R)- or (S)-4-(1-aminoethyl)-2,6-difluorobenzoic acid |
| Enantioselective Nucleophilic Addition | 2,6-Difluoro-4-formylbenzoic acid | Chiral amine, followed by nucleophile (e.g., Grignard reagent) with a chiral ligand | Chiral α-substituted aminomethyl derivatives |
Application in Catalyst Design and Ligand Development for Metal-Mediated Reactions
The structure of this compound, containing both an amino and a carboxylate group, makes it an attractive scaffold for the design of novel ligands for metal-mediated catalysis. These bidentate "amino acid-like" ligands can chelate to a metal center, forming stable complexes that can catalyze a variety of chemical transformations. frontiersin.org
The presence of the two fluorine atoms ortho to the carboxylic acid group is particularly noteworthy. These electron-withdrawing groups can significantly modulate the electronic properties of the ligand and, consequently, the coordinated metal center. This can influence the reactivity, stability, and selectivity of the resulting catalyst. For example, a more electron-deficient metal center might exhibit enhanced catalytic activity in certain oxidative reactions.
Future work could involve synthesizing a library of ligands based on this scaffold and screening their corresponding metal complexes (e.g., with palladium, rhodium, iridium, or copper) in various cross-coupling, hydrogenation, or C-H activation reactions. researchgate.netresearchgate.net The aminomethyl group also provides a handle for further modification, allowing for the synthesis of more complex ligand architectures, including P,N or N,N-type ligands, which have broad applications in asymmetric catalysis. beilstein-journals.org
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to predict molecular properties, design novel compounds with desired characteristics, and optimize synthetic routes, thereby accelerating the research and development process. nih.govyoutube.com
For this compound, AI and ML could be applied in several ways:
De Novo Design: Generative models can design novel derivatives of the core scaffold, optimized for specific biological targets or material properties. These algorithms can explore a vast chemical space to propose structures that human chemists might not have considered. nih.gov
Property Prediction: ML models can be trained to predict key properties such as binding affinity to a target protein, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and physicochemical characteristics. nih.govblogspot.com This allows for the in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.
Synthesis Planning: Retrosynthesis algorithms can propose efficient synthetic routes to the parent compound and its derivatives. By learning from the vast body of published chemical reactions, these tools can help overcome synthetic challenges and reduce the time and resources spent on route development.
The integration of AI with automated synthesis platforms could create a closed-loop system for accelerated discovery, where new compounds are designed, synthesized, and tested in a rapid, iterative cycle. youtube.com
Table 2: AI/ML Applications in Compound Development
| Application Area | AI/ML Technique | Objective |
|---|---|---|
| Molecule Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Propose novel derivatives with optimized properties. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs) | Predict biological activity, toxicity, and physicochemical properties. blogspot.com |
| Synthesis Optimization | Retrosynthesis Prediction Models, Reaction Outcome Prediction | Identify efficient and reliable synthetic pathways. |
Unexplored Reactivity and Transformations of the Compound
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research could investigate novel transformations that leverage the interplay between the amine, carboxylic acid, and the electron-deficient aromatic ring.
Intramolecular Cyclizations: Under appropriate conditions, the amine and carboxylic acid could undergo intramolecular condensation to form a seven-membered lactam. The study of this cyclization and the properties of the resulting bicyclic structure could lead to new chemical entities.
Directed C-H Functionalization: The carboxylic acid or a derivative thereof could act as a directing group to facilitate regioselective C-H functionalization at the C3 or C5 positions of the aromatic ring. This would provide a powerful tool for late-stage diversification of the scaffold, allowing for the introduction of a wide range of substituents.
Polymer Chemistry: The molecule could serve as a monomer for the synthesis of novel polyamides or other polymers. The rigidity of the difluorinated aromatic ring and the potential for hydrogen bonding from the amide linkages could impart unique thermal and mechanical properties to the resulting materials.
Derivatization of the Aminomethyl Group: The primary amine is a versatile functional handle for a wide array of reactions, including reductive amination, acylation, and sulfonylation, to generate a diverse library of derivatives for screening in various applications. nih.gov
Systematic investigation of the compound's reactivity under various conditions (e.g., with different catalysts, reagents, and temperatures) will undoubtedly uncover new and useful chemical transformations.
Addressing Research Gaps in Synthetic Efficiency and Functionalization Specificity
While the synthesis of substituted benzoic acids is well-established, challenges remain in achieving high efficiency and precise control over functionalization, particularly for highly substituted systems like this compound.
A key research gap is the development of more convergent and atom-economical synthetic routes. Current multi-step syntheses often suffer from cumulative yield losses. Future research could focus on developing novel methods that construct the core scaffold in fewer steps. For example, exploring late-stage C-H amination or carboxylation of a pre-functionalized difluorotoluene derivative could significantly shorten the synthetic sequence.
Another challenge is achieving regioselective functionalization of the aromatic ring. While the existing substituents direct to specific positions, achieving selective modification at the less activated C3 or C5 positions is non-trivial. Developing new catalytic systems with unique regioselectivity or employing advanced protecting group strategies could provide solutions. Furthermore, improving the efficiency of the fluorination step itself remains an area of active research in organofluorine chemistry. Exploring novel fluorinating reagents or catalytic methods could lead to more sustainable and cost-effective syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
